molecular formula C13H14ClN B2421004 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride CAS No. 2225142-24-3

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride

Cat. No.: B2421004
CAS No.: 2225142-24-3
M. Wt: 219.71
InChI Key: BEUQXBXIAPJPEM-UHFFFAOYSA-N
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Scientific Research Applications

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride can be compared with other similar compounds, such as:

  • 1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride
  • 1H,2H,3H,4H-benzo[g]isoquinoline hydrochloride
  • 1H,2H,3H,4H-benzo[i]isoquinoline hydrochloride

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-2-4-12-10(3-1)5-6-11-7-8-14-9-13(11)12;/h1-6,14H,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUQXBXIAPJPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC3=CC=CC=C23.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225142-24-3
Record name 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride
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